molecular formula C17H34O2 B080233 Propyl myristate CAS No. 14303-70-9

Propyl myristate

Cat. No. B080233
CAS RN: 14303-70-9
M. Wt: 270.5 g/mol
InChI Key: DPBVJRXPSXTHOL-UHFFFAOYSA-N
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Description

Propyl myristate is an ester derived from the reaction between propanol and myristic acid. It is of significant interest due to its various applications in the chemical, pharmaceutical, and cosmetic industries. The compound is known for its role in enhancing the absorption of substances through the skin, making it a valuable ingredient in topical formulations.

Synthesis Analysis

The synthesis of propyl myristate involves esterification reactions where myristic acid reacts with propanol under specific conditions. An example includes the synthesis of isopropyl myristate using energy-efficient microwave irradiation techniques. These methods aim to form ester bonds efficiently while considering energy consumption and reaction yield (Makwana et al., 2012).

Molecular Structure Analysis

The molecular structure of propyl myristate is characterized by the presence of a long hydrocarbon chain derived from myristic acid, attached to a propyl group through an ester linkage. This structure imparts hydrophobic properties to the molecule, influencing its solubility and interaction with other chemical substances.

Chemical Reactions and Properties

Propyl myristate undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation. Its reactivity is influenced by the presence of the ester group and the long hydrocarbon chain. For example, the compound can form complexes with metals like titanium, which are used in applications such as ethylene polymerization (Makwana et al., 2012).

Scientific Research Applications

  • Transdermal Drug Delivery : Patel, Patel, and Baria (2009) explored the use of propyl myristate in the development of transdermal therapeutic systems, finding it effective for enhancing skin permeation of drugs (Patel, R., Patel, G., & Baria, A., 2009).

  • Ester Synthesis and Polymerization : Makwana et al. (2012) synthesized isopropyl myristate and explored its use in forming titanium complexes for ethylene polymerization, showing its potential in the creation of polyethylene with varied molecular weight and thermal characteristics (Makwana, U., et al., 2012).

  • Protein Modification and Function : Stevenson et al. (1992) studied myristyl acylation of the tumor necrosis factor alpha precursor, revealing insights into protein localization and function modulation (Stevenson, F., et al., 1992).

  • Microemulsion Systems : Guo-xin (2005) investigated the formation and stability of microemulsion systems using propyl myristate, highlighting its role in creating transparent, stable dispersions (Li, G., 2005).

  • Cosmetic and Topical Medicinal Preparations : Chakrabarti and Sharma (1992) focused on the anhydrous esterification of myristic acid with propylene for producing isopropyl myristate, used in cosmetics for skin absorption enhancement (Chakrabarti, A., & Sharma, M., 1992).

  • G-Protein Modification : Mumby et al. (1990) examined myristoylation of G-protein alpha subunits, demonstrating its significance in membrane association (Mumby, S., et al., 1990).

  • Dermal Penetration Enhancers : Phillips and Michniak (1995) evaluated the use of propyl myristate as a dermal penetration enhancer, assessing its irritancy potential and effectiveness (Phillips, C., & Michniak, B., 1995).

  • Drug Delivery in Periodontal Diseases : Toledo et al. (2018) developed a liquid crystalline system containing propyl myristate for intra-periodontal pocket drug delivery, showing effectiveness in propolis release and antifungal activity (Toledo, L. A. S., et al., 2018).

Future Directions

Propyl Myristate is a polar skin moisturizer that is used to enhance skin penetration of drugs . It is a moisturizer with polar characteristics used in cosmetics and topical medical preparations to ameliorate the skin absorption . It has been largely studied and impulsed as a skin penetration enhancer . At the moment the primary usage for which Propyl Myristate is formally indicated is as the active ingredient in a non-prescription pediculicide rinse .

properties

IUPAC Name

propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVJRXPSXTHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162295
Record name Propyl myristate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl myristate

CAS RN

14303-70-9
Record name Propyl myristate
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Record name Propyl myristate
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Record name Propyl myristate
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Record name Propyl myristate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
514
Citations
EL Platcow, E Voss - Journal of the American Pharmaceutical Association …, 1954 - Elsevier
… Tests were conducted to determine the effects of a short-term exposure to isopropyl myristate with reference to growth, weight of some vital organs, and histologic pathology. A series of …
Number of citations: 12 www.sciencedirect.com
JE Fitzgerald, SM Kurtz, JL Schardein… - Toxicology and applied …, 1968 - Elsevier
… Groups of 12 male albino Spartan source mice were tested for topical irritation with each of the following preparations: isopropyl myristate, a mixture of 75 % isopropyl myristate and 25 …
Number of citations: 12 www.sciencedirect.com
Y Baena, JA Pinzón, HJ Barbosa, F Martínez - Acta Pharm, 2005 - Citeseer
… ents in the octanol/buffer, i-propyl myristate/buffer, chloroform/buffer, and cyclohexane/buffer … for i-propyl myristate and chloroform, and entropy-driven for octanol and cyclohexane. …
Number of citations: 23 citeseerx.ist.psu.edu
SK Lalit, AS Panwar, G Darwhekar, DK Jain - pharmaceuticals, 2011 - researchgate.net
… different Amphiphilogel formulations of fluconazole for topical application were prepared by using sorbitan monostearate (span 60), Tweem 80 and Tween 20, Iso-propyl myristate, …
Number of citations: 19 www.researchgate.net
G Feng, Y Xiong, H Wang, Y Yang - European journal of pharmaceutics and …, 2009 - Elsevier
… The microemulsion consists of i-propyl myristate, Tween 80, propylene glycol and water. The gelled microemulsions showed good thermo-reversibility. The gel-to-sol transition …
Number of citations: 37 www.sciencedirect.com
LK Smalls, CY Lee, J Whitestone… - … Journal of Cosmetic …, 2005 - Wiley Online Library
… propyl myristate solution, light mineral oil solution, 1% Klucel_gel, and 3% Klucel gel, respectively. The … through cadaver skin in all cases except for the isopropyl myristate solution. …
Number of citations: 122 onlinelibrary.wiley.com
H Rana, B Jesadiya, S Mandal - International Journal of Pharmaceutical …, 2013 - Citeseer
… amount of drug was found to be dissolved in Isopropyl myristate … Solubility of drug, as well as Iso-propyl myristate was higher in … found at 1.5% Iso-propyl myristate and 45% Accenon CC/…
Number of citations: 6 citeseerx.ist.psu.edu
PS Kawtikwar, NP Kulkarni, S Yadav… - Asian Journal of …, 2009 - asiapharmaceutics.info
… oil system evaluated for the preparation of a stable microemulsion was iso-propyl myristate. A non-ionic surfactant like Tween 80 was used with polyethylene glycol 400 as a co-…
Number of citations: 18 asiapharmaceutics.info
VK Mishra, SS Tripathi - Indian Journal of Research in Pharmacy and …, 2013 - Citeseer
… weighed and dissolved in upto 50 ml of water than gel formulation and specified quantity of glycerin or drug Gliclazide (2.5gm) was added and weighed quantity of iso propyl myristate (…
Number of citations: 4 citeseerx.ist.psu.edu
K Tsuji, JH Robertson - Applied Microbiology, 1973 - Am Soc Microbiol
… n-propyl laurate, n-propyl myristate, n-propyl pentadecanoate, and … isostearate, and n-propyl myristate were obtained from Emery, … The D values of n-propyl myristate,isopropyl palmitate, …
Number of citations: 6 journals.asm.org

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